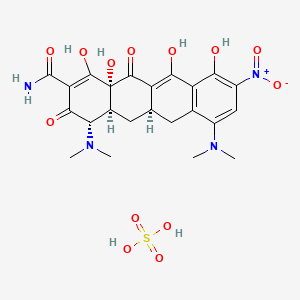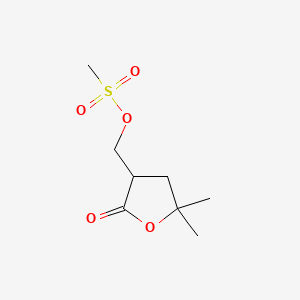
Romifidine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Romifidine-d4 Hydrochloride is the deuterium labeled form of Romifidine Hydrochloride . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses .
Molecular Structure Analysis
Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact structure is not provided in the sources I found.Physical And Chemical Properties Analysis
Romifidine-d4 Hydrochloride has a molecular formula of C9H6D4BrClFN3 . The exact physical and chemical properties are not provided in the sources I found.科学的研究の応用
Veterinary Sedation
Romifidine-d4 Hydrochloride: is primarily used as a sedative in veterinary medicine, especially for large animals like horses . It is an α2-adrenergic receptor agonist, which means it works by binding to these receptors in the nervous system to produce a sedative effect. This makes it particularly useful for procedures that require an animal to remain calm and still.
Analgesia for Minor Procedures
The drug has been shown to provide effective analgesia, or pain relief, for minor surgical or diagnostic procedures in animals . This can include anything from dental work to wound suturing. The analgesic effect is beneficial in reducing stress and pain in animals during such interventions.
Cardiovascular Research
Romifidine-d4 Hydrochloride has been used in cardiovascular research due to its impact on heart rate and blood pressure . Studies involving the drug can help understand the cardiovascular effects of α2-adrenergic receptor agonists, which can be critical in developing new treatments for heart conditions.
Neuroscientific Studies
In neuroscience, Romifidine-d4 Hydrochloride can be used to study the effects of sedatives on the central nervous system . Research in this area can lead to a better understanding of how sedatives work and how they can be improved or replaced with better alternatives.
Pharmacokinetic Studies
The deuterium-labeled version of Romifidine, such as Romifidine-d4 Hydrochloride, is particularly useful in pharmacokinetic studies . These studies track how the drug is absorbed, distributed, metabolized, and excreted in the body. The deuterium labeling allows for more precise tracking of the drug’s movement through the body.
Development of Veterinary Formulations
Romifidine-d4 Hydrochloride is used in the development of new veterinary drug formulations . Its properties as a sedative and analgesic make it a valuable component in creating combination drugs or new delivery methods that can improve animal care.
作用機序
Target of Action
Romifidine-d4 Hydrochloride, a deuterium-labeled variant of Romifidine, primarily targets the α2-adrenergic receptor subtype . This receptor plays a crucial role in the central nervous system, mediating a wide range of physiological effects such as sedation, analgesia, and decreased sympathetic outflow .
Mode of Action
Romifidine-d4 Hydrochloride acts as an agonist at the α2-adrenergic receptor . By binding to this receptor, it mimics the action of natural neurotransmitters and triggers a response, leading to a decrease in neurotransmitter release. This results in sedative and analgesic effects .
Biochemical Pathways
Its action on the α2-adrenergic receptor is known to influence several downstream effects, including a decrease in camp production, inhibition of calcium channels, and activation of inwardly rectifying potassium channels . These changes contribute to the overall sedative and analgesic effects of the drug.
Pharmacokinetics
Studies on romifidine have shown that it has a long terminal elimination half-life This suggests that the drug is slowly eliminated from the body, which could contribute to its long-lasting effects
Result of Action
The primary result of Romifidine-d4 Hydrochloride’s action is sedation and analgesia , particularly in large animals like horses . It has been observed to cause a significant reduction in heart rate and cardiac index, and an increase in mean arterial pressure . The decline in cardiovascular and sedative effects correlates with the decline in plasma Romifidine concentration .
Action Environment
The action of Romifidine-d4 Hydrochloride can be influenced by various environmental factors, although specific details are not fully known. Factors such as the animal’s health status, age, and concurrent medications can potentially affect the drug’s action, efficacy, and stability. It’s also worth noting that Romifidine is often used alongside other sedative or analgesic drugs such as ketamine or butorphanol , which can also influence its effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Romifidine-d4 Hydrochloride involves the modification of Romifidine, a sedative and analgesic drug, by replacing some of its hydrogen atoms with deuterium atoms. This is achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Romifidine", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Romifidine is dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d6).", "Step 2: Deuterated reagents, such as deuterated hydrogen gas (D2), are added to the solution.", "Step 3: The reaction mixture is heated and stirred under reflux conditions for several hours.", "Step 4: The resulting product is purified by chromatography or other suitable methods.", "Step 5: The purified product is treated with hydrochloric acid to form Romifidine-d4 Hydrochloride." ] } | |
CAS番号 |
1329834-57-2 |
製品名 |
Romifidine-d4 Hydrochloride |
分子式 |
C9H10BrClFN3 |
分子量 |
298.577 |
IUPAC名 |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
InChIキー |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
同義語 |
N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine Hydrochloride; STH 2130Cl; Sedivet; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)
![5-Formyl-2-[(2-nitrophenyl)amino]-3-cyanothiophene](/img/structure/B589258.png)






![(2R,3R,4aR,5aS,7S,8S,9aS,10aR)-2,3,7,8-Tetramethoxy-2,3,7,8-tetramethyl-10-[(trifluoromethanesulfonyl)oxy]decahydrobenzo[1,2-b:4,5-b']bis[1,4]dioxin-5-yl benzoate](/img/structure/B589278.png)